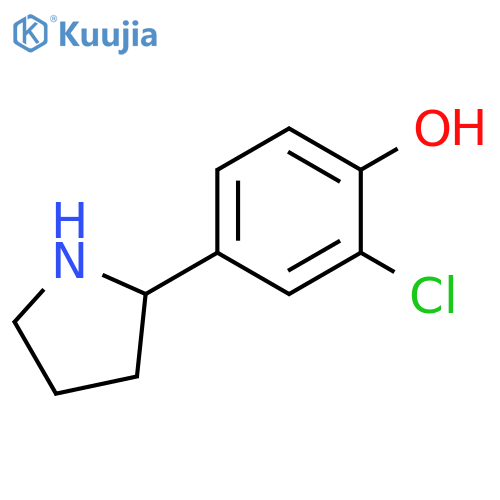

Cas no 1016695-93-4 (2-chloro-4-(pyrrolidin-2-yl)phenol)

2-chloro-4-(pyrrolidin-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-(pyrrolidin-2-yl)phenol

- Phenol, 2-chloro-4-(2-pyrrolidinyl)-

- 1016695-93-4

- AKOS000148390

- EN300-1967827

-

- MDL: MFCD09811413

- インチ: 1S/C10H12ClNO/c11-8-6-7(3-4-10(8)13)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2

- InChIKey: PJPVGQJNKJHXTC-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(C2CCCN2)C=C1Cl

計算された属性

- せいみつぶんしりょう: 197.0607417g/mol

- どういたいしつりょう: 197.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- 密度みつど: 1.240±0.06 g/cm3(Predicted)

- ふってん: 310.0±42.0 °C(Predicted)

- 酸性度係数(pKa): 8.10±0.35(Predicted)

2-chloro-4-(pyrrolidin-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967827-1.0g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 1g |

$871.0 | 2023-06-01 | ||

| Enamine | EN300-1967827-0.1g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 0.1g |

$767.0 | 2023-09-16 | ||

| Enamine | EN300-1967827-10.0g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 10g |

$3746.0 | 2023-06-01 | ||

| Enamine | EN300-1967827-0.25g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 0.25g |

$801.0 | 2023-09-16 | ||

| Enamine | EN300-1967827-0.05g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 0.05g |

$732.0 | 2023-09-16 | ||

| Enamine | EN300-1967827-5g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 5g |

$2525.0 | 2023-09-16 | ||

| Enamine | EN300-1967827-10g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 10g |

$3746.0 | 2023-09-16 | ||

| Enamine | EN300-1967827-0.5g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 0.5g |

$836.0 | 2023-09-16 | ||

| Enamine | EN300-1967827-5.0g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 5g |

$2525.0 | 2023-06-01 | ||

| Enamine | EN300-1967827-2.5g |

2-chloro-4-(pyrrolidin-2-yl)phenol |

1016695-93-4 | 2.5g |

$1707.0 | 2023-09-16 |

2-chloro-4-(pyrrolidin-2-yl)phenol 関連文献

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

2-chloro-4-(pyrrolidin-2-yl)phenolに関する追加情報

Compound CAS No. 1016695-93-4: 2-Chloro-4-(Pyrrolidin-2-yl)Phenol

The compound with CAS No. 1016695-93-4, commonly referred to as 2-chloro-4-(pyrrolidin-2-yl)phenol, is a chemically synthesized organic compound with a unique structure that combines a phenol group, a chloro substituent, and a pyrrolidine ring. This compound has garnered attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its role in drug discovery and its ability to act as a precursor in the synthesis of more complex molecules.

The molecular structure of 2-chloro-4-(pyrrolidin-2-yl)phenol consists of a benzene ring substituted with a hydroxyl group at position 2 and a pyrrolidine ring at position 4. The presence of the pyrrolidine ring introduces unique electronic and steric properties, making this compound versatile for various chemical reactions. Researchers have explored its reactivity under different conditions, revealing its potential as an intermediate in the synthesis of bioactive compounds.

In recent years, advancements in synthetic chemistry have enabled the efficient synthesis of 2-chloro-4-(pyrrolidin-2-yl)phenol. Studies published in reputable journals such as Journal of Medicinal Chemistry and Organic Process Research & Development have detailed optimized synthetic routes that enhance yield and purity. These methods often involve multi-step reactions, including nucleophilic substitutions and cyclizations, which are critical for achieving the desired stereochemistry and functional groups.

The pharmacological properties of this compound have been extensively studied. Preclinical research indicates that 2-chloro-4-(pyrrolidin-2-yl)phenol exhibits moderate to high bioactivity against various targets, including enzymes involved in inflammation and neurodegenerative diseases. For instance, recent findings suggest that it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. These findings position it as a promising candidate for drug development programs targeting inflammatory disorders.

Beyond pharmacology, this compound has also found applications in agrochemicals. Studies conducted by agricultural researchers have demonstrated its potential as an active ingredient in pesticides due to its ability to disrupt key biochemical pathways in pests. Field trials have shown efficacy against common agricultural pests without significant adverse effects on non-target organisms, making it an eco-friendly alternative to conventional pesticides.

The environmental impact of 2-chloro-4-(pyrrolidin-2-yl)phenol has been another area of focus for researchers. Assessments of its biodegradability and toxicity indicate that it is less persistent in the environment compared to similar compounds, which is advantageous for sustainable agricultural practices. Regulatory agencies have expressed interest in this compound due to its potential to reduce reliance on hazardous chemicals in farming.

In conclusion, the compound with CAS No. 1016695-93-4, or 2-chloro-4-(pyrrolidin-2-yphenol), represents a significant advancement in modern organic chemistry. Its unique structure, coupled with recent research findings, underscores its potential across multiple industries. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to play a pivotal role in addressing pressing challenges in medicine and agriculture.

1016695-93-4 (2-chloro-4-(pyrrolidin-2-yl)phenol) 関連製品

- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)

- 946346-75-4(N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzenesulfonamide)

- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))

- 941867-54-5(1-(2-Thienylsulfonyl)prolyl chloride)

- 941872-00-0(N'-(4-fluorophenyl)methyl-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)

- 2172022-06-7(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentane-1-carboxylic acid)

- 858758-22-2((2Z)-2-(2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)

- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)

- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)